molecular formula C7H7BrN2O2 B13575858 3-(5-Bromopyrimidin-2-yl)propanoic acid

3-(5-Bromopyrimidin-2-yl)propanoic acid

Katalognummer: B13575858
Molekulargewicht: 231.05 g/mol
InChI-Schlüssel: GKXQGCIIFZBUPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromopyrimidin-2-yl)propanoic acid is an organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . This compound is characterized by a bromopyrimidine ring attached to a propanoic acid moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes a series of reactions including condensation, substitution, and reduction to yield the final product .

Industrial Production Methods

Industrial production of 3-(5-Bromopyrimidin-2-yl)propanoic acid often involves bulk manufacturing processes that ensure high purity and yield. These processes may include custom synthesis and bulk procurement to meet the demands of research and development .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromopyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.

    Reduction Reactions: The bromine atom can be reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Condensing Agents: For condensation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while reduction reactions can produce de-brominated compounds .

Wissenschaftliche Forschungsanwendungen

3-(5-Bromopyrimidin-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 3-(5-Bromopyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(5-Bromopyrimidin-2-yl)propanoic acid include:

Uniqueness

This compound is unique due to the presence of both the bromopyrimidine and propanoic acid moieties, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H7BrN2O2

Molekulargewicht

231.05 g/mol

IUPAC-Name

3-(5-bromopyrimidin-2-yl)propanoic acid

InChI

InChI=1S/C7H7BrN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12)

InChI-Schlüssel

GKXQGCIIFZBUPT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)CCC(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.